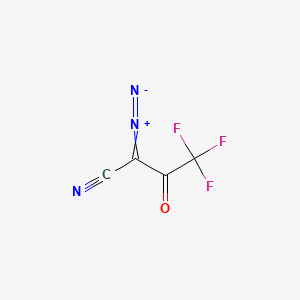
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate is a chemical compound known for its unique properties and reactivity. It is characterized by the presence of a diazo group (-N₂) and a trifluoromethyl group (-CF₃), which impart distinct chemical behaviors. This compound is often used as a precursor in organic synthesis due to its ability to generate reactive intermediates.
Métodos De Preparación
The synthesis of 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate typically involves the reaction of trifluoroacetyl chloride with malononitrile. The reaction conditions often require the presence of a base to facilitate the formation of the diazo compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines or other reduced forms.
Substitution: The diazo group can participate in substitution reactions, often facilitated by transition metal catalysts.
Insertion Reactions: In the presence of transition metals, this compound can form metal carbene intermediates, which can insert into X-H bonds (X = C, O, S, N) to form diverse products.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and high-performance polymers.
Mecanismo De Acción
The mechanism of action of 1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate involves the generation of reactive intermediates, such as metal carbene species, in the presence of transition metal catalysts. These intermediates can undergo various transformations, including insertion into X-H bonds and ylide formations, leading to the formation of diverse products . The trifluoromethyl group enhances the electrophilicity and reactivity of the diazo functionality, making it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate can be compared with other diazo compounds, such as:
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Similar in structure but with an ester group instead of a nitrile group.
Diazoacetates: These compounds have a diazo group attached to an acetate moiety and are used in similar types of reactions but lack the trifluoromethyl group, resulting in different reactivity profiles.
Diazomethane: A simpler diazo compound used in organic synthesis, but without the trifluoromethyl group, it has different chemical properties and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electrophilicity and reactivity, distinguishing it from other diazo compounds .
Propiedades
Número CAS |
129086-93-7 |
|---|---|
Fórmula molecular |
C4F3N3O |
Peso molecular |
163.059 |
Nombre IUPAC |
1-cyano-1-diazonio-3,3,3-trifluoroprop-1-en-2-olate |
InChI |
InChI=1S/C4F3N3O/c5-4(6,7)3(11)2(1-8)10-9 |
Clave InChI |
RHBPHCXIZRHKAD-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C(C(F)(F)F)[O-])[N+]#N |
Sinónimos |
Butanenitrile, 2-diazo-4,4,4-trifluoro-3-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


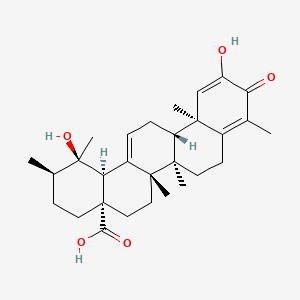
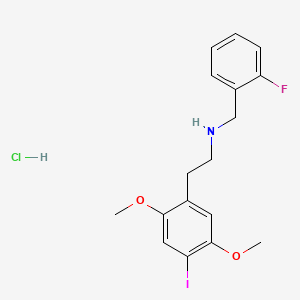
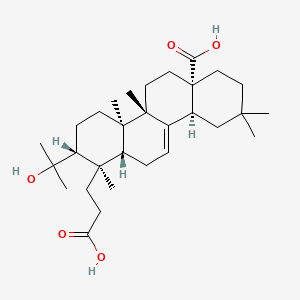
![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)

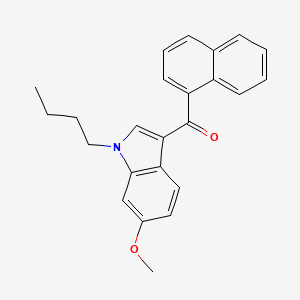
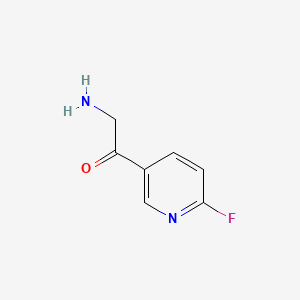
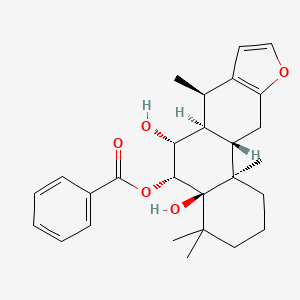
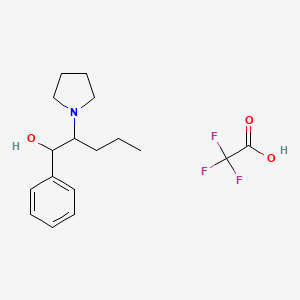
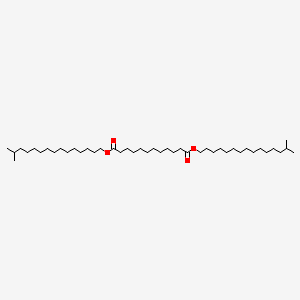
![[(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate](/img/structure/B592907.png)
